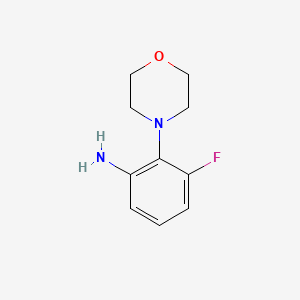

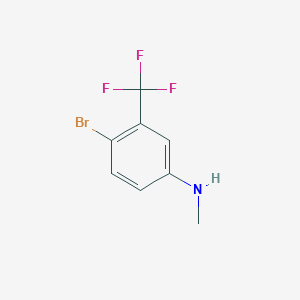

3-Fluoro-2-morpholinoaniline

Descripción general

Descripción

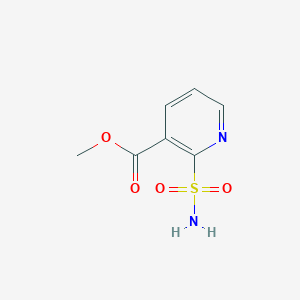

3-Fluoro-2-morpholinoaniline is a fluorinated heterocyclic building block. It is used as a synthesis intermediate for Schiff bases, carbon nanodots, and carbamates in applications of APIs, OLEDs, and antimicrobials . It is an important intermediate of the antibiotic drug linezolid .

Synthesis Analysis

The precursor compound 3-fluoro-4-morpholinoaniline was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction with Fe/NH4Cl . A series of new sulfonamides and carbamates have been synthesized in good yields (75–89%) by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound .Molecular Structure Analysis

The molecular formula of this compound is C10H13FN2O, and its molecular weight is 196.22 g/mol .Chemical Reactions Analysis

A series of new sulfonamides and carbamates have been synthesized from 3-fluoro-4-morpholinoaniline. The structures of these products were elucidated by spectroscopic data such as IR, NMR (1H and 13C NMR), and mass and elemental analyses .Physical and Chemical Properties Analysis

This compound is an off-white to pale beige powder . The presence of fluorine in organic molecules can often result in significant changes in their chemical, physical, and biological properties due to fluorine’s blocking effect in metabolic transformations, mimicking of enzyme substrates, and the subsequent increase in the molecular lipophilicity to enhance bioavailability .Aplicaciones Científicas De Investigación

Synthesis of Antimicrobial Agents

3-Fluoro-2-morpholinoaniline serves as an intermediate in the synthesis of compounds with antimicrobial properties. For instance, sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have been synthesized and shown to exhibit potent antimicrobial activity against a range of bacterial and fungal strains. The study underscores the compound's role in generating new antimicrobial agents with potential clinical applications (Janakiramudu et al., 2017).

Development of Anti-inflammatory Compounds

Another application of this compound is in the synthesis of novel carboxamides with anti-inflammatory activity. These compounds, derived from 3-fluoro-4-morpholinoaniline and various substituted aromatic/heterocyclic carboxylic acids, have been tested for their anti-inflammatory potential. Notably, some of these amide derivatives demonstrated significant potency in reducing inflammation, showcasing the utility of this compound in developing anti-inflammatory drugs (Honavar et al., 2020).

Antitumor Activity

The compound has also been explored for its potential in cancer treatment. Research into the synthesis of novel molecules based on this compound has led to the development of compounds with promising antitumor activities. These findings suggest a pathway for the development of new therapeutic agents targeting various forms of cancer (Hao et al., 2017).

Fluorophores and Photophysical Studies

Additionally, this compound derivatives have been investigated for their photophysical properties. A study demonstrated that morpholinopyrrolo[1,2-a]quinolines, synthesized using this compound, represent a new class of fluorophores with high quantum yield. These compounds could have applications in biochemistry and medicine, particularly in the study of biological systems through fluorescence imaging (Mishra et al., 2014).

Mecanismo De Acción

Target of Action

3-Fluoro-2-morpholinoaniline is an important intermediate of the antibiotic drug linezolid . It primarily targets DNA gyrase , a type II topoisomerase, which is crucial for bacterial DNA replication . The compound’s interaction with this enzyme inhibits the supercoiling of bacterial DNA, thereby preventing bacterial growth and proliferation .

Mode of Action

The compound interacts with its target, DNA gyrase, by forming hydrogen bonds with surrounding amino acids at the active site . This interaction disrupts the enzyme’s ability to supercoil bacterial DNA, thereby inhibiting DNA replication and bacterial growth .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, it prevents the supercoiling of bacterial DNA, a critical step in DNA replication . This disruption in the replication process leads to the cessation of bacterial growth and proliferation .

Result of Action

The primary result of the compound’s action is the inhibition of bacterial growth and proliferation . By disrupting DNA replication, it prevents bacteria from multiplying, which can help control bacterial infections .

Análisis Bioquímico

Biochemical Properties

3-Fluoro-2-morpholinoaniline interacts with various biomolecules in biochemical reactions. It reacts with aldehyde to form Schiff bases . Schiff bases are known to have a wide range of applications in pharmacy, industry, electrochemistry, agriculture, etc . The nature of these interactions is primarily due to the accessible primary amine present in the this compound molecule .

Cellular Effects

Some of its derivatives have shown promising antimicrobial activity, indicating that it may influence cell function

Molecular Mechanism

It is known that its derivatives can form hydrogen bonds with surrounding amino acids at the active site of enzymes, suggesting potential binding interactions with biomolecules

Propiedades

IUPAC Name |

3-fluoro-2-morpholin-4-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-8-2-1-3-9(12)10(8)13-4-6-14-7-5-13/h1-3H,4-7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAQRABPYFPGML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=C2F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B3092596.png)

![N-[(1S,2S)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B3092627.png)

![4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole](/img/structure/B3092702.png)